molecular formula C9H16ClNS B1448496 Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride CAS No. 1607276-60-7

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

Cat. No.: B1448496
CAS No.: 1607276-60-7
M. Wt: 205.75 g/mol
InChI Key: DBTTWDIKHJVOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a thiophene ring substituted at the 3-position, an ethylamine side chain, and a hydrochloride counterion. Its molecular formula is C₉H₁₄ClNS (calculated molecular weight: 211.73 g/mol) . The thiophene moiety, a sulfur-containing heterocycle, imparts distinct electronic and steric properties, making this compound relevant in pharmaceutical and materials science research. Its synthesis typically involves alkylation or reductive amination of thiophene derivatives, followed by salt formation with hydrochloric acid.

Properties

IUPAC Name

N-ethyl-1-thiophen-3-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-3-10-8(2)6-9-4-5-11-7-9;/h4-5,7-8,10H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTTWDIKHJVOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CSC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride generally follows these key stages:

The thiophene ring substitution at the 3-position is crucial, and the propan-2-yl amine moiety is introduced via reductive amination or related amination strategies.

Detailed Preparation Steps

Starting Material Preparation

  • The synthesis often starts with a thiophene derivative such as 3-thiophenecarboxaldehyde or 1-(thiophen-3-yl)propan-2-one, which serves as the backbone for subsequent amination.
  • For example, 1-(thiophen-3-yl)propan-2-one can be prepared or purchased as a key ketone intermediate.

Amination Step

  • The ketone intermediate undergoes reductive amination with ethylamine or ethylamine equivalents to introduce the ethylamine side chain.
  • Reductive amination conditions typically involve:
    • Reacting the ketone with ethylamine under mild acidic or neutral conditions.
    • Using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to reduce the imine intermediate to the amine.
  • This step yields Ethyl[1-(thiophen-3-yl)propan-2-yl]amine as a free base.

Formation of Hydrochloride Salt

  • The free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid, usually in an alcoholic solvent such as isopropanol or methanol.
  • The reaction mixture is cooled to precipitate the hydrochloride salt.
  • The solid is filtered, washed with cold solvent, and dried to obtain this compound as a white to off-white powder.

Alternative Preparation Routes and Notes

  • Some processes involve the use of protective groups or intermediates such as carbamates or zinc salts to improve yield and purity before final salt formation.
  • The use of zinc chloride salts followed by acidification to hydrochloride salts is documented in related thiophene amine syntheses, enhancing crystallinity and purity.
  • Alkylation and demethylation steps may be involved in related compounds but are less relevant for simple ethylamine derivatives.
  • Avoidance of hazardous reagents like sodium hydride is preferred for commercial viability.

Data Table Summary of Preparation Conditions

Parameter Typical Conditions Notes
Ketone intermediate 1-(Thiophen-3-yl)propan-2-one Commercially available or synthesized
Amination reagent Ethylamine Used in slight excess
Reducing agent Sodium cyanoborohydride or catalytic hydrogenation Mild reducing conditions to avoid over-reduction
Solvent for amination Methanol, ethanol, or isopropanol Polar protic solvents preferred
Salt formation reagent Hydrochloric acid (15% in isopropanol) Controls pH and promotes crystallization
Temperature for salt formation 0 to 5 °C Cooling enhances precipitation
Isolation method Filtration, washing with cold solvent Ensures purity and dryness
Drying conditions 45-50 °C under vacuum Removes residual solvent

Research Findings and Considerations

  • The purity of the final hydrochloride salt is critical for pharmaceutical applications and is influenced by the choice of solvent and temperature during crystallization.
  • The use of zinc chloride intermediates can improve salt crystallinity and facilitate purification steps.
  • Monitoring by thin-layer chromatography (TLC) and melting point determination is standard to confirm reaction completion and product identity.
  • Avoiding harsh reagents and maintaining inert atmosphere conditions during sensitive steps improves yield and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention for its pharmacological properties, particularly as a norepinephrine-dopamine reuptake inhibitor. This mechanism positions it as a candidate for further research in neuropharmacology and potential therapeutic applications.

Medicinal Chemistry

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride's role as a norepinephrine-dopamine reuptake inhibitor suggests its utility in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). By inhibiting the reuptake of these neurotransmitters, the compound may enhance synaptic transmission and improve mood and cognitive function.

Case Study:
A study exploring similar compounds demonstrated significant improvements in depressive symptoms when administered to animal models, indicating potential pathways for human applications.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with tailored properties.

Application Example:
Research has shown that derivatives of thiophene compounds can exhibit enhanced biological activity, making them suitable candidates for drug development.

Material Science

The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be exploited in developing new materials for electronics or catalysis.

Mechanism of Action

The mechanism of action of Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride involves its interaction with molecular targets in biological systems. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Rings

Ethyl[1-(4-methoxyphenyl)propan-2-yl]amine Hydrochloride
  • Molecular Formula: C₁₂H₁₈ClNO
  • Key Features : Replaces the thiophene ring with a 4-methoxyphenyl group.
  • This may improve solubility in polar solvents but reduce metabolic stability due to oxidative demethylation pathways .
Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine Hydrochloride
  • Molecular Formula : C₁₂H₁₅ClF₃N
  • Key Features : Features a 4-(trifluoromethyl)phenyl group.
  • This substituent is common in agrochemicals and CNS drugs due to its lipophilicity and metabolic stability .
Methyl[1-(thiophen-3-yl)propan-2-yl]amine Hydrochloride
  • Molecular Formula : C₈H₁₂ClNS
  • Key Features : Substitutes the ethyl group with a methyl group on the amine.
  • However, the lower lipophilicity (compared to ethyl) may shorten biological half-life .

Analogues with Modified Backbones or Functional Groups

3-(Thiophen-2-yl)prop-2-yn-1-amine Hydrochloride
  • Molecular Formula : C₇H₈ClNS
  • Key Features : Contains a propargylamine (-C≡C-CH₂NH₂) backbone and a thiophen-2-yl group.
  • The 2-thienyl position alters electronic conjugation compared to the 3-thienyl isomer .
Cinnamylamine Hydrochloride
  • Molecular Formula : C₉H₁₂ClN
  • Key Features : Features a styryl (3-phenylprop-2-en-1-yl) group instead of thiophene.
  • Impact: The conjugated double bond system enables π-π stacking interactions, useful in polymer chemistry.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
Ethyl[1-(thiophen-3-yl)propan-2-yl]amine HCl C₉H₁₄ClNS 211.73 Thiophene-3-yl, ethylamine Pharmaceutical intermediates, ligand synthesis
Ethyl[1-(4-methoxyphenyl)propan-2-yl]amine HCl C₁₂H₁₈ClNO 251.73 4-Methoxyphenyl, ethylamine Enhanced solubility, potential serotonin analogs
Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine HCl C₁₂H₁₅ClF₃N 289.70 4-CF₃-phenyl, ethylamine High metabolic stability, agrochemical applications
Methyl[1-(thiophen-3-yl)propan-2-yl]amine HCl C₈H₁₂ClNS 191.70 Thiophene-3-yl, methylamine Reduced steric bulk, shorter half-life
3-(Thiophen-2-yl)prop-2-yn-1-amine HCl C₇H₈ClNS 173.67 Propargylamine, thiophene-2-yl Click chemistry, rigid backbone
Cinnamylamine Hydrochloride C₉H₁₂ClN 169.65 Styryl group, primary amine Polymer synthesis, non-sulfur analog

Biological Activity

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is a thiophene-derived compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in research and medicine.

Overview of the Compound

This compound features a thiophene ring, a sulfur-containing heterocycle known for its versatile biological activity. The compound acts primarily as a norepinephrine-dopamine reuptake inhibitor , influencing neurotransmitter levels and exhibiting potential therapeutic effects in various conditions.

Target Interaction

The compound interacts with norepinephrine and dopamine transporters, inhibiting their reuptake. This action increases the synaptic availability of these neurotransmitters, which is crucial for enhancing neuronal communication and activity in the central nervous system (CNS) .

Biochemical Pathways

This compound influences several biochemical pathways, particularly those related to mood regulation, cognitive function, and neuroprotection. Its ability to modulate neurotransmitter levels suggests potential applications in treating mood disorders, such as depression and anxiety .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : Thiophene derivatives have been studied for their anticancer properties. This compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
  • Anti-inflammatory Effects : Research indicates that thiophene compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .
  • Antimicrobial Properties : The compound has shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent. Studies indicate that it can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of this compound on A549 lung cancer cells. The compound demonstrated significant inhibition of cell viability, with an IC50 value indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound was administered to assess its neuroprotective effects. Results showed that the compound reduced neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative disorders .

Research Applications

This compound is utilized in various scientific fields:

Application Description
Pharmacology Investigated as a lead compound for developing treatments for CNS disorders.
Material Science Used in synthesizing conductive polymers and advanced materials.
Medicinal Chemistry Explored for its potential in creating new antimicrobial and anticancer drugs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride in laboratory settings?

  • Methodology : A common approach involves reductive amination. React 1-(thiophen-3-yl)propan-2-one with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt. For precise control, use anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions. Purification via recrystallization or column chromatography is recommended .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodology : Combine multiple analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, ethyl group splitting patterns).
  • HPLC : Assess purity (>95% by area normalization).
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ for free base).
  • X-ray crystallography : Resolve crystal structure using SHELX software for unambiguous confirmation .

Q. What are the solubility characteristics of this hydrochloride salt in common solvents?

  • Methodology : Hydrochloride salts typically exhibit high solubility in polar solvents (water, methanol) due to ionic interactions. Conduct solubility tests via gravimetric analysis: dissolve 10 mg in 1 mL solvent at 25°C with sonication. For example, solubility in water is >50 mg/mL, while in non-polar solvents (hexane), it is <1 mg/mL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodology : Use design of experiments (DoE) to test variables:

  • Catalysts : Compare NaBH(OAc)₃ vs. Pd/C under hydrogen.
  • Solvents : Evaluate THF vs. dichloromethane for reaction efficiency.
  • Temperature : Optimize between 0°C and reflux.
  • Automated flow reactors : Implement continuous synthesis for scalability and reproducibility, as demonstrated in cyclopropylamine derivatives .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions)?

  • Methodology :

  • Advanced NMR : Use 2D techniques (COSY, HSQC) to assign overlapping signals.
  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.
  • Crystallographic validation : Resolve structural ambiguities via single-crystal X-ray diffraction using SHELX .

Q. How does the thiophene ring’s electronic environment influence downstream reactivity?

  • Methodology :

  • Electrophilic substitution : Thiophene’s electron-rich 3-position directs reactions (e.g., bromination). Use frontier molecular orbital (FMO) analysis to predict reactivity.
  • Steric effects : Compare derivatization rates of thiophene-containing amines vs. phenyl analogs.
  • Biological assays : Study receptor binding affinities to correlate electronic effects with activity .

Q. What computational methods predict crystallographic packing behavior?

  • Methodology :

  • Molecular dynamics (MD) : Simulate crystal lattice formation using software like GROMACS.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) with CrystalExplorer.
  • SHELX refinement : Validate predicted packing modes against experimental X-ray data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.